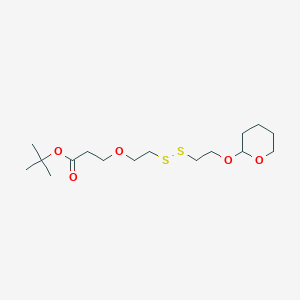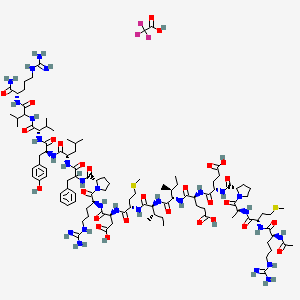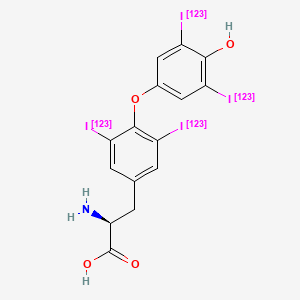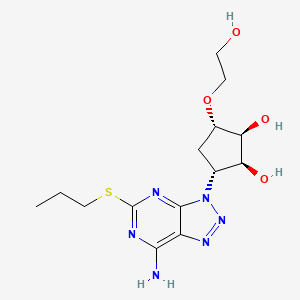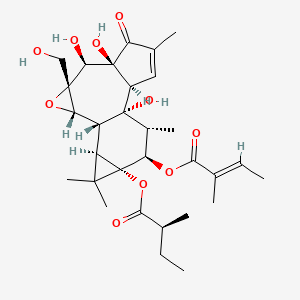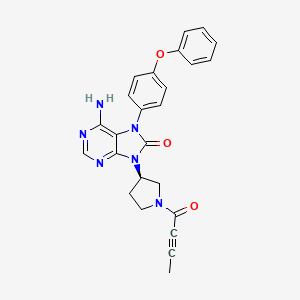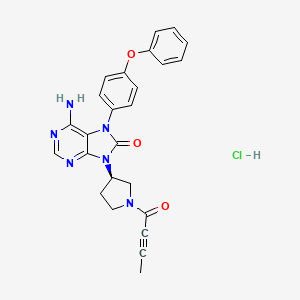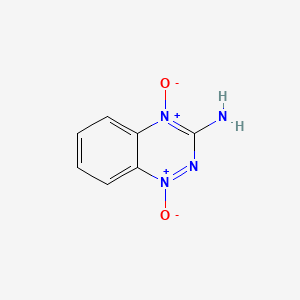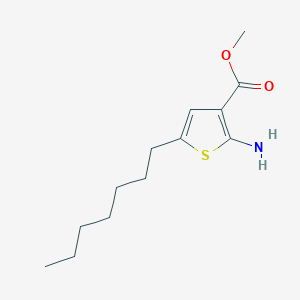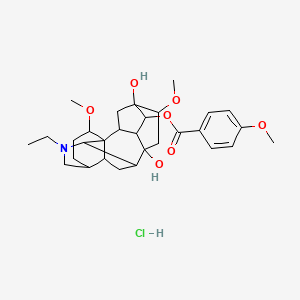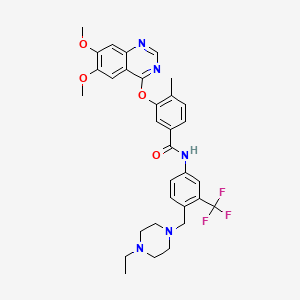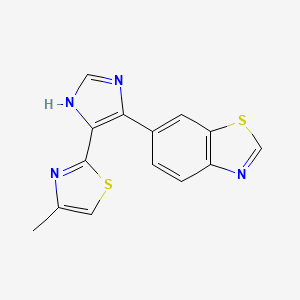
TP0427736
概要
説明
- TP0427736 塩酸塩は、ALK5 キナーゼ活性の強力な阻害剤です。
- これは、TGF-β 受容体タイプ I (ALK5) を特異的に標的とし、TGF-β シグナル伝達を調節します。
- この化合物の化学構造は、C₁₄H₁₁ClN₄S₂ で構成されています。
- 科学研究と創薬で使用されています .
科学的研究の応用
- TP0427736 塩酸塩は、さまざまな分野で潜在的な応用があります。
男性型脱毛症 (AGA): 脱毛に関する研究。
がん治療: ALK5 阻害は、がん治療に関連する可能性があります。
その他の分野:
作用機序
- TP0427736 塩酸塩は、ALK5 を標的とすることで TGF-β シグナル伝達を妨げます。
- 細胞の増殖、分化、組織修復に関与する下流経路を調節します。
類似の化合物との比較
- 残念ながら、特定の類似の化合物は、入手可能なデータでは言及されていません。
将来の方向性
生化学分析
Biochemical Properties
TP0427736 plays a crucial role in biochemical reactions by selectively inhibiting ALK5 with an IC50 of 2.72 nM . This inhibition is highly specific, displaying a 300-fold selectivity over ALK3 . This compound inhibits the phosphorylation of Smad2/3 in A549 cells, which are key proteins in the TGF-β signaling pathway . By inhibiting these proteins, this compound effectively reduces the growth inhibition of human outer root sheath cells induced by TGF-β .
Cellular Effects
This compound has been shown to influence various cellular processes. In A549 cells, this compound inhibits the phosphorylation of Smad2/3, thereby reducing the growth inhibition induced by TGF-β . This compound also decreases the growth inhibition of human outer root sheath cells, which is significant in the context of androgenic alopecia . Additionally, this compound has been observed to elongate the anagen phase in mouse hair follicles, indicating its potential in promoting hair growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects by selectively inhibiting ALK5 kinase activity . This inhibition prevents the phosphorylation of Smad2/3 proteins in response to TGF-β signaling . By blocking this pathway, this compound reduces the growth inhibition of human outer root sheath cells and promotes hair follicle growth . The compound’s high selectivity for ALK5 over other kinases ensures targeted action with minimal off-target effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and sustained activity over time. In vitro studies have shown that this compound maintains its inhibitory effect on Smad2/3 phosphorylation in A549 cells for extended periods . In vivo studies using mouse models have revealed that repeated application of this compound can suppress the shortening of hair follicle length during the transition from the late anagen phase to the catagen phase . These findings suggest that this compound has long-term effects on cellular function and hair growth.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mouse models, topical application of this compound has been shown to significantly decrease Smad2 phosphorylation in the skin . Higher doses of this compound have been associated with more pronounced effects on hair follicle growth and elongation of the anagen phase .
Metabolic Pathways
This compound is involved in metabolic pathways related to TGF-β signaling. By inhibiting ALK5, this compound disrupts the phosphorylation of Smad2/3 proteins, which are critical mediators of TGF-β signaling . This disruption affects various downstream processes, including cell growth, differentiation, and apoptosis . The compound’s interaction with these pathways highlights its potential as a therapeutic agent for conditions influenced by TGF-β signaling.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed in a manner that allows it to effectively inhibit ALK5. The compound’s selective inhibition of ALK5 ensures that it primarily targets cells and tissues where TGF-β signaling is active . This targeted distribution is crucial for its effectiveness in reducing growth inhibition and promoting hair follicle growth .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with ALK5 and inhibits its kinase activity . This localization is essential for its function, as it allows this compound to effectively block the phosphorylation of Smad2/3 proteins in response to TGF-β signaling . The compound’s ability to localize within specific cellular compartments ensures its targeted action and minimizes off-target effects.
準備方法
化学反応の分析
- TP0427736 塩酸塩は、IC₅₀ 2.72 nM で ALK5 キナーゼ活性を阻害します。
- ALK3 よりも 300 倍効果的です (ALK3 IC₅₀ = 836 nM)。
- A549 細胞では、TGF-β1 によって誘導される Smad2/3 リン酸化を抑制します (IC₅₀ = 8.68 nM) .
類似化合物との比較
- Unfortunately, specific similar compounds are not mentioned in the available data.
特性
IUPAC Name |
6-[5-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-4-yl]-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4S2/c1-8-5-19-14(18-8)13-12(15-6-16-13)9-2-3-10-11(4-9)20-7-17-10/h2-7H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFCXRYULHMNCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=C(N=CN2)C3=CC4=C(C=C3)N=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of TP0427736 and how does it impact adipocyte differentiation?
A1: this compound functions as an inhibitor of ALK5, a type I receptor for Transforming Growth Factor beta (TGF-β) []. While its role in hair follicle growth has been explored [], the provided research highlights its use in understanding the signaling pathways involved in adipocyte differentiation []. Specifically, the study used this compound to inhibit the SMAD2/3 signaling pathway, which is known to be activated by Bone Morphogenetic Protein 8B (BMP8B) []. By inhibiting SMAD2/3 phosphorylation, this compound partially reversed the inhibitory effects of BMP8B on the differentiation of 3T3-L1 preadipocytes into mature adipocytes. This suggests that BMP8B, at least partially, inhibits adipogenesis through the SMAD2/3 pathway [].
Q2: Are there any other signaling pathways affected by this compound treatment in the context of adipocyte differentiation?
A2: The research primarily focused on the role of this compound in inhibiting SMAD2/3 signaling downstream of BMP8B in adipocyte differentiation []. The study did not investigate the potential impact of this compound on other signaling pathways involved in this process. Further research is needed to determine if this compound directly influences other pathways or if its effects are solely mediated through SMAD2/3 inhibition in this specific context.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


